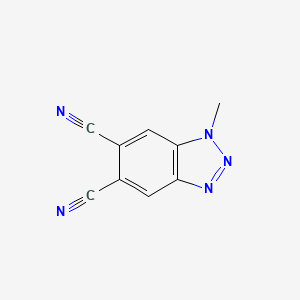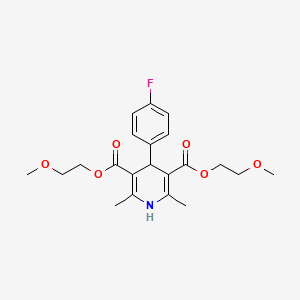![molecular formula C17H14ClNO3 B11493082 1'-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11493082.png)
1'-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound features a spiro linkage between a 1,3-dioxolane ring and an indole ring, with a 2-chlorobenzyl group attached to the dioxolane ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the 1,3-dioxolane ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Introduction of the 2-chlorobenzyl group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the spiro linkage: The spiro linkage can be formed by reacting the dioxolane intermediate with an indole derivative under basic conditions, such as using sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: The parent compound with a 2-chlorobenzyl group.
1’-(2-methylbenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: A similar compound with a 2-methylbenzyl group instead of a 2-chlorobenzyl group.
1’-(2-fluorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one: A similar compound with a 2-fluorobenzyl group.
Uniqueness
1’-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14ClNO3 |
|---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
1'-[(2-chlorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14ClNO3/c18-14-7-3-1-5-12(14)11-19-15-8-4-2-6-13(15)17(16(19)20)21-9-10-22-17/h1-8H,9-11H2 |
InChI Key |
NOCLVMXJMVHAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide](/img/structure/B11493012.png)
![2-methoxy-N-[4-oxo-2-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-yl]benzamide](/img/structure/B11493027.png)
![Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide](/img/structure/B11493031.png)
![3-methyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11493033.png)
![Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B11493040.png)

![3-{[(3-Bromo-4-methoxyphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11493056.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11493064.png)
![N-[4-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]acetamide](/img/structure/B11493071.png)

![1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-](/img/structure/B11493089.png)

